![molecular formula C23H18N2 B14486580 3,5,7-Triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene CAS No. 64407-47-2](/img/structure/B14486580.png)
3,5,7-Triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,7-Triphenyl-1,2-diazabicyclo[320]hepta-2,6-diene is a chemical compound known for its unique bicyclic structure It is a member of the diazabicycloheptadiene family, characterized by the presence of three phenyl groups and a diazabicyclo core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of triphenylphosphine with a suitable diazo compound, followed by cyclization to form the desired bicyclic structure. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and the process is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.
化学反応の分析
Types of Reactions
3,5,7-Triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
3,5,7-Triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 3,5,7-Triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s diazabicyclo core can interact with biological macromolecules, potentially leading to the modulation of enzymatic activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
Bicyclo[3.2.0]hepta-2,6-diene: A related compound with a similar bicyclic structure but lacking the diazabicyclo core and phenyl groups.
1,2-Diazabicyclo[2.2.2]octane: Another diazabicyclo compound with a different ring size and substitution pattern.
Triphenylphosphine: A compound with three phenyl groups but lacking the bicyclic structure.
Uniqueness
3,5,7-Triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene is unique due to its combination of a diazabicyclo core and three phenyl groups. This structure imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
64407-47-2 |
|---|---|
分子式 |
C23H18N2 |
分子量 |
322.4 g/mol |
IUPAC名 |
3,5,7-triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene |
InChI |
InChI=1S/C23H18N2/c1-4-10-18(11-5-1)21-16-23(20-14-8-3-9-15-20)17-22(25(23)24-21)19-12-6-2-7-13-19/h1-15,17H,16H2 |
InChIキー |
UPWKRCKPIXJWDU-UHFFFAOYSA-N |
正規SMILES |
C1C(=NN2C1(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


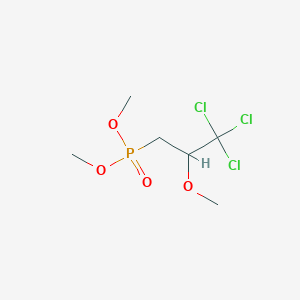
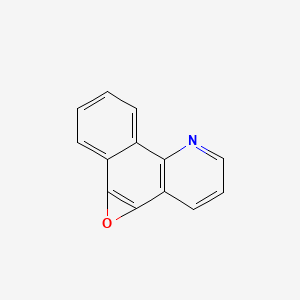
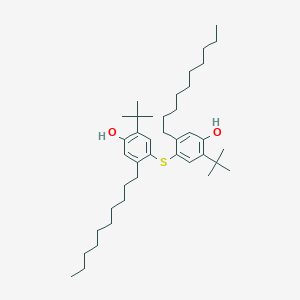

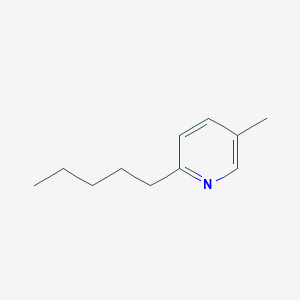
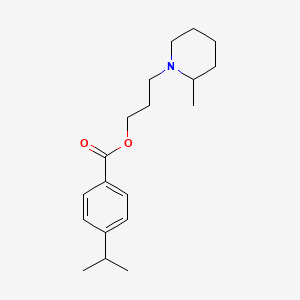
![6-Methyl[1,3,4]thiadiazolo[3,2-d]tetrazole](/img/structure/B14486517.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-4-(dimethylamino)butan-1-one](/img/structure/B14486519.png)
![Diethyl [(2,5-dimethylphenyl)methyl]phosphonate](/img/structure/B14486523.png)
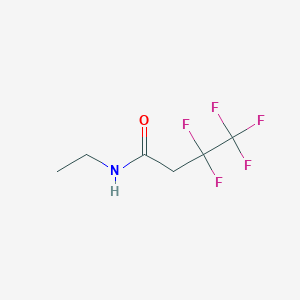
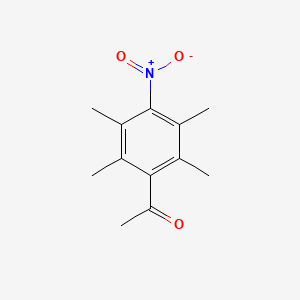
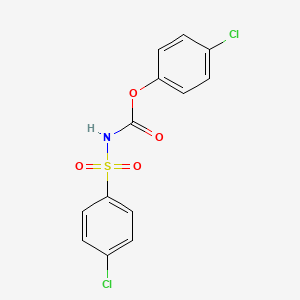
![1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine](/img/structure/B14486564.png)
![2-[2-(tert-Butylperoxy)propan-2-yl]phenol](/img/structure/B14486577.png)
